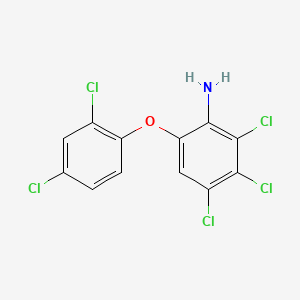

2,3,4-Trichloro-6-(2,4-dichlorophenoxy)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3,4-trichloro-6-(2,4-dichlorophenoxy)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl5NO/c13-5-1-2-8(6(14)3-5)19-9-4-7(15)10(16)11(17)12(9)18/h1-4H,18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSHUWGXIMAIKGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OC2=CC(=C(C(=C2N)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl5NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40214881 | |

| Record name | Benzenamine, 2,3,4-trichloro-6-(2,4-dichlorophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40214881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64630-64-4 | |

| Record name | 2,3,4-Trichloro-6-(2,4-dichlorophenoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64630-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 2,3,4-trichloro-6-(2,4-dichlorophenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064630644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 2,3,4-trichloro-6-(2,4-dichlorophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40214881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Trichloro-6-(2,4-dichlorophenoxy)aniline typically involves the chlorination of aniline derivatives. One common method is the reaction of aniline with chlorine gas in the presence of a solvent such as carbon tetrachloride. The reaction proceeds through electrophilic aromatic substitution, where chlorine atoms are introduced into the aromatic ring of aniline.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction is carried out in reactors equipped with proper ventilation and safety measures to handle the toxic chlorine gas. The product is then purified through crystallization or distillation to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 2,3,4-Trichloro-6-(2,4-dichlorophenoxy)aniline can undergo oxidation reactions, leading to the formation of quinone derivatives.

Reduction: Reduction of this compound can yield the corresponding amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions, alkoxides, and amines are employed in substitution reactions.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 2,3,4-Trichloro-6-(2,4-dichlorophenoxy)aniline is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of dyes, pigments, and other chlorinated aromatic compounds.

Biology: In biological research, this compound is used to study the effects of chlorinated anilines on biological systems. It helps in understanding the toxicity and environmental impact of chlorinated aromatic compounds.

Medicine: Although not directly used as a drug, derivatives of this compound are explored for their potential pharmacological activities. Research is ongoing to investigate their antimicrobial and anticancer properties.

Industry: In the industrial sector, this compound is utilized in the production of pesticides and herbicides. It is also employed in the manufacturing of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3,4-Trichloro-6-(2,4-dichlorophenoxy)aniline involves its interaction with cellular components. The compound can disrupt cellular processes by binding to proteins and enzymes, leading to inhibition of their functions. The presence of multiple chlorine atoms enhances its reactivity and ability to form covalent bonds with biological molecules. This can result in oxidative stress and damage to cellular structures, contributing to its toxic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional distinctions from related chlorinated aromatic derivatives are outlined below, with emphasis on substitution patterns, bioactivity, and chemical behavior.

Table 1: Key Structural and Functional Comparisons

Key Comparisons

Substitution Patterns and Lipophilicity: The target compound’s trichloro-aniline core and 2,4-dichlorophenoxy group result in higher lipophilicity compared to analogs like 4-(2,4-dichlorophenoxy)benzenamine, which lacks the trichloro substitution . This property may enhance membrane permeability and bioactivity in biological systems. In contrast, 2,4-D (a widely used herbicide) shares the 2,4-dichlorophenoxy group but lacks the aniline core, instead featuring a carboxylic acid moiety. This structural difference reduces its persistence in the environment compared to fully aromatic systems .

Bioactivity and Functional Groups: The aniline group in this compound distinguishes it from phenol derivatives such as 2,3,4-Trichloro-6-(3,4-dichlorophenoxy)phenol . The amino group (-NH₂) may confer reactivity in nucleophilic substitution reactions, whereas phenolic analogs are more acidic, influencing their interactions with biological targets. Compounds like propiconazole and etaconazole (from ) share the 2,4-dichlorophenoxy motif but incorporate triazole rings, which are critical for antifungal activity. This highlights the role of heterocyclic moieties in determining specificity .

Environmental and Toxicological Profiles :

- Highly chlorinated compounds, including the target molecule, are typically persistent in the environment. However, the absence of ester or amide linkages (common in herbicides like 2,4-DB ) may reduce hydrolytic degradation, increasing ecological risks.

- Comparative toxicity data are scarce, but structural analogs such as 2,4,5-T (a defoliant) demonstrate that chlorination patterns profoundly influence toxicity profiles, particularly dioxin-like effects .

Biological Activity

2,3,4-Trichloro-6-(2,4-dichlorophenoxy)aniline (commonly referred to as TCA) is a chlorinated aromatic amine that has garnered attention due to its biological activity and potential implications in environmental toxicology and human health. This compound is primarily used in the synthesis of herbicides and other chemical intermediates. Understanding its biological activity is crucial for assessing its safety and efficacy in agricultural applications.

Chemical Structure

The molecular structure of TCA can be represented as follows:

This structure features multiple chlorine substituents on the aromatic rings, which significantly influence its chemical reactivity and biological interactions.

Biological Activity Overview

The biological activity of TCA has been studied extensively, focusing on its carcinogenic potential, genotoxicity, and effects on various biological systems.

Carcinogenicity

Research indicates that TCA exhibits carcinogenic properties in laboratory animal studies. A notable study involved B6C3F1 mice that were administered TCA through drinking water over a prolonged period. The results showed a statistically significant increase in hepatocellular carcinomas among high-dose groups compared to controls. Specifically:

- High Dose (4.5 g/L) : 60% prevalence of hepatocellular tumors.

- Control Group : 7.7% prevalence of tumors .

In contrast, male F344 rats did not show significant tumor development when exposed to lower dosages of TCA, suggesting species-specific responses to the compound .

Genotoxicity

TCA has been evaluated for its genotoxic effects using various assays:

- It did not induce mutations in several strains of Salmonella typhimurium in both the presence and absence of metabolic activation.

- However, some studies indicated that TCA could induce DNA strand breaks and chromosomal aberrations in mammalian cells under certain conditions .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies reveal that the presence of chlorine atoms at specific positions on the aromatic rings enhances the biological activity of TCA. The chlorinated phenoxy group is particularly significant for its herbicidal properties, while the trichloroaniline moiety contributes to its toxicity profile.

Case Studies and Research Findings

Several case studies have highlighted the implications of TCA exposure:

- Occupational Exposure : Workers exposed to TCA in manufacturing settings reported various health issues, including liver function abnormalities and increased cancer risk.

- Environmental Impact : Studies have shown that TCA can persist in soil and water systems, leading to bioaccumulation in aquatic organisms and potential risks to human health through the food chain .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,3,4-Trichloro-6-(2,4-dichlorophenoxy)aniline, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution (NAS) between a chlorinated phenol derivative and a trichloroaniline precursor. For example, coupling 2,4-dichlorophenol with 2,3,4-trichloro-6-nitroaniline under basic conditions (e.g., K₂CO₃ in DMF at 120°C), followed by nitro-group reduction. Optimization includes controlling stoichiometry, temperature, and catalyst selection to minimize polyhalogenated byproducts. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is critical .

Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Resolves aromatic proton environments and confirms substitution patterns. Deuterated DMSO is preferred due to the compound’s low solubility in CDCl₃ .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., ESI+ mode for [M+H]⁺ ions) and isotopic Cl patterns .

- FT-IR : Identifies N-H (≈3400 cm⁻¹) and C-Cl (≈750 cm⁻¹) stretches .

- HPLC-PDA : Quantifies purity (>98%) using reverse-phase C18 columns and UV detection at 254 nm .

Q. How does the substitution pattern influence the compound’s solubility and stability under various conditions?

- Methodological Answer : The multiple Cl substituents enhance hydrophobicity (LogP ≈ 4.2 predicted via computational methods ), limiting aqueous solubility. Stability studies in DMSO (25°C, N₂ atmosphere) show no degradation over 72 hours, but hydrolysis occurs in alkaline conditions (pH > 10). Solubility can be improved using co-solvents (e.g., acetone:water 70:30) .

Advanced Research Questions

Q. What are the mechanistic implications of substituent positions on the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

- Methodological Answer : The electron-withdrawing Cl groups activate the aromatic ring for NAS but sterically hinder para positions. Computational DFT studies (e.g., Gaussian 16, B3LYP/6-31G*) predict preferential reactivity at the 6-position due to lower activation energy (ΔG‡ ≈ 28 kcal/mol). Experimental validation involves tracking reaction intermediates via LC-MS and comparing with computed transition states .

Q. How can computational chemistry predict the environmental fate and degradation pathways of this compound?

- Methodological Answer :

- QSAR Models : Estimate biodegradation half-lives (e.g., EPI Suite: t₁/₂ ≈ 150 days in soil).

- Molecular Dynamics Simulations : Predict photodegradation pathways under UV light, favoring dechlorination at the 2,4-dichlorophenoxy group .

- Metabolite Identification : Use in silico tools (e.g., Meteor Nexus) to map oxidative deamination products, validated via LC-HRMS .

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar chlorinated aniline derivatives?

- Methodological Answer : Contradictions arise from variations in assay conditions (e.g., cell lines, solvent concentrations). A systematic approach includes:

- Dose-Response Curves : Standardize IC₅₀ measurements across multiple replicates.

- Isosteric Replacements : Compare bioactivity of this compound with analogs (e.g., 2-(2,4-dichlorophenoxy)aniline, CAS 26306-64-9 ) to isolate substituent effects.

- Meta-Analysis : Aggregate data from peer-reviewed studies (excluding vendor-generated data) to identify consensus trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.